Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II)
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Overview
Description
Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a complex organic compound that features a unique combination of furan, methoxyphenyl, dihydropyrazol, and thiophenyl groups
Preparation Methods
The synthesis of Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) typically involves multi-step organic reactions. One common synthetic route starts with the preparation of furan-2-carboxylic acid hydrazide, which undergoes cyclization to form the pyrazole ring. The methoxyphenyl and thiophenyl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Condensation: This compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown potential in biological assays, particularly in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) can be compared with other similar compounds, such as:
The uniqueness of Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(3R)-3-(furan-2-yl)-5-(3-methoxyphenyl)-1,3-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-14-6-2-5-13(11-14)15-12-16(17-7-3-9-24-17)21(20-15)19(22)18-8-4-10-25-18/h2-12,16,20H,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIJWEZXWOUJIE-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N(N2)C(=O)C3=CC=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C[C@@H](N(N2)C(=O)C3=CC=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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